molecular formula C9H9BrClNO3S B7945885 N-(4-(2-Bromoacetyl)-3-chlorophenyl)methanesulfonamide

N-(4-(2-Bromoacetyl)-3-chlorophenyl)methanesulfonamide

Cat. No.: B7945885
M. Wt: 326.60 g/mol
InChI Key: NSKUDKLCSLBRTL-UHFFFAOYSA-N
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Description

N-(4-(2-Bromoacetyl)-3-chlorophenyl)methanesulfonamide is a chemical compound with the molecular formula C9H9BrClNO3S This compound is known for its unique structure, which includes a bromoacetyl group, a chlorophenyl group, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-Bromoacetyl)-3-chlorophenyl)methanesulfonamide typically involves the reaction of 3-chloro-4-aminophenylmethanesulfonamide with bromoacetyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-Bromoacetyl)-3-chlorophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.

    Oxidation Reactions: The methanesulfonamide group can be oxidized to form sulfonic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in solvents like tetrahydrofuran (THF) or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used in aqueous or organic solvents.

Major Products Formed

    Substitution: Products include azides, nitriles, and thiols.

    Reduction: Products include alcohols and amines.

    Oxidation: Products include sulfonic acids.

Scientific Research Applications

N-(4-(2-Bromoacetyl)-3-chlorophenyl)methanesulfonamide has been explored for various scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.

    Medicine: Research has indicated its potential use as an anti-inflammatory agent and in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-(4-(2-Bromoacetyl)-3-chlorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoacetyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This covalent modification can disrupt normal cellular processes, resulting in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2-Bromoacetyl)phenyl)methanesulfonamide
  • N-(4-(2-Bromoacetyl)-2-chlorophenyl)methanesulfonamide
  • N-(4-(2-Bromoacetyl)-4-chlorophenyl)methanesulfonamide

Uniqueness

N-(4-(2-Bromoacetyl)-3-chlorophenyl)methanesulfonamide is unique due to the specific positioning of the bromoacetyl and chlorophenyl groups, which can influence its reactivity and biological activity. The presence of both electron-withdrawing and electron-donating groups in the molecule can affect its chemical behavior and interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[4-(2-bromoacetyl)-3-chlorophenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO3S/c1-16(14,15)12-6-2-3-7(8(11)4-6)9(13)5-10/h2-4,12H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKUDKLCSLBRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)C(=O)CBr)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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